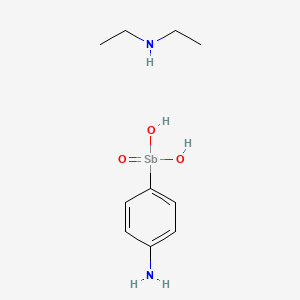
Stibosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stibosamine is a bioactive chemical.
Applications De Recherche Scientifique
Stibosamine, also known as sodium stibogluconate, is a pentavalent antimony compound employed as a specific therapeutic agent against different forms of leishmaniasis . Leishmaniasis is a parasitic disease transmitted through the bite of infected sandflies, and it exists in various forms, including visceral leishmaniasis (Kala-azar) .
This compound as a Treatment for Visceral Leishmaniasis
- Efficacy: this compound has been used successfully to treat visceral leishmaniasis (VL) . In one center, 23 out of 156 patients, ranging from 7 months to 8 years old, were treated with pentavalent antimony alone, with 11 receiving this compound .
- Dosage regimen: A common regimen involves administering meglumine antimonite (MA) at 20 mg/kg per day for 3 days, increasing to 30 mg/kg per day for 3 days, and then to 60 mg/kg per day for 2 weeks (a total of 20 days) .
- Treatment failure and mortality: Using the above regimen, one study reported a treatment failure rate of less than 4% and an early mortality rate of 3.9% . Deaths were attributed to sepsis due to treatment-related leukopenia and intercurrent infections .
- Side effects: The most common side effects observed were fever and leukopenia .
Considerations and Alternative Treatments
- Unresponsiveness: Unresponsiveness to sodium stibogluconate is a recognized problem in treating visceral leishmaniasis, necessitating the use of alternative drugs .
- Alternative treatments: Liposomal amphotericin B (L-AmB) is an effective alternative, especially in patients who do not respond to conventional pentavalent antimony therapy .
- Cost-effectiveness: Cheaper treatments like allopurinol combined with MA should be preferred in treating VL, especially in economically deprived areas . Expensive treatments should be reserved for cases resistant to conventional treatment .
Pharmacology of Antimony Compounds
- Mechanism of action: The reduction of antimony(V) to antimony(III) may be crucial for the antileishmanial activity of meglumine antimoniate, with this reduction occurring in specific organelles of the leishmania species .
- Interactions with thiol groups: Trivalent metal species, such as Sb(OH)3, react with thiol groups and accumulate in cultured mammalian cells, potentially exerting additive toxicity in combined incubation with other metals .
- Elimination mechanisms: Antimony(III) and arsenic(III) are eliminated from cells via the same ATP-dependent mechanisms, explaining the cross-resistance between these elements in bacterial and mammalian cells .
Propriétés
Numéro CAS |
5959-10-4 |
|---|---|
Formule moléculaire |
C10H20N2O3Sb- |
Poids moléculaire |
337.03 g/mol |
Nom IUPAC |
(4-aminophenyl)stibonic acid;N-ethylethanamine |
InChI |
InChI=1S/C6H6N.C4H11N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;1-3-5-4-2;;;;/h2-5H,7H2;5H,3-4H2,1-2H3;2*1H2;;/q;;;;;+2/p-2 |
Clé InChI |
XDBMXNFFFFCBHW-UHFFFAOYSA-L |
SMILES |
CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O |
SMILES canonique |
CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
5959-10-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Stibosamine; Stibosaminum; Bayer 693. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















